molecular formula C17H20N2O2 B2917722 METHYL 2-{[(2-AMINO-5-METHYLPHENYL)(PHENYL)METHYL]AMINO}ACETATE CAS No. 93555-24-9

METHYL 2-{[(2-AMINO-5-METHYLPHENYL)(PHENYL)METHYL]AMINO}ACETATE

Cat. No.: B2917722
CAS No.: 93555-24-9
M. Wt: 284.359
InChI Key: AVAQMTSVFIISAW-UHFFFAOYSA-N
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Description

METHYL 2-{[(2-AMINO-5-METHYLPHENYL)(PHENYL)METHYL]AMINO}ACETATE is an organic compound with a complex structure that includes an amino group, a phenyl group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[(2-AMINO-5-METHYLPHENYL)(PHENYL)METHYL]AMINO}ACETATE typically involves the reaction of 2-amino-5-methylphenyl with benzyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with methyl chloroacetate under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[(2-AMINO-5-METHYLPHENYL)(PHENYL)METHYL]AMINO}ACETATE can undergo various chemical reactions including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

METHYL 2-{[(2-AMINO-5-METHYLPHENYL)(PHENYL)METHYL]AMINO}ACETATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-{[(2-AMINO-5-METHYLPHENYL)(PHENYL)METHYL]AMINO}ACETATE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of functional groups allows for diverse applications and makes it a valuable compound in research and industry.

Properties

IUPAC Name

methyl 2-[[(2-amino-5-methylphenyl)-phenylmethyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-12-8-9-15(18)14(10-12)17(19-11-16(20)21-2)13-6-4-3-5-7-13/h3-10,17,19H,11,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAQMTSVFIISAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)C(C2=CC=CC=C2)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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